An In-depth Technical Guide to 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid (CAS No. 512810-20-7)
An In-depth Technical Guide to 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid (CAS No. 512810-20-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document covers its chemical identity, physicochemical properties, a detailed, plausible synthesis protocol, safety information, and potential applications. The information is presented to support researchers and professionals in the fields of chemical synthesis and pharmaceutical sciences.
Chemical Identity and Properties
4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid is a substituted pyrazole derivative. The presence of the chloro, ethyl, and carboxylic acid functional groups makes it a versatile building block for the synthesis of more complex molecules.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 512810-20-7 | [1][2][3] |
| Molecular Formula | C₆H₇ClN₂O₂ | [1][2] |
| Molecular Weight | 174.58 g/mol | [1] |
| IUPAC Name | 4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid | [4] |
| Purity | Typically ≥95% | [1][2] |
Synthesis Protocol
While a specific, publicly available, step-by-step synthesis protocol for 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid is not readily found in the searched literature, a plausible and scientifically sound multi-step synthesis can be proposed based on established organic chemistry principles and analogous reactions for similar pyrazole derivatives. The proposed pathway involves the synthesis of the pyrazole core, followed by chlorination and subsequent hydrolysis of an ester intermediate.
A potential synthetic route is outlined below, starting from commercially available reagents.
Caption: Proposed Synthetic Pathway for 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Ethyl 1-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl 2-(ethoxymethylene)malonate (1 equivalent) and a suitable solvent such as ethanol.
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Addition of Reagent: Slowly add ethylhydrazine (1 equivalent) to the solution at room temperature.
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Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield ethyl 1-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate.
Step 2: Synthesis of Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate
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Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel. Add ethyl 1-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate (1 equivalent) to the flask.
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Addition of Chlorinating Agent: Slowly add phosphorus oxychloride (POCl₃) (3-5 equivalents) to the starting material at 0 °C (ice bath).
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Reaction Conditions: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 2-3 hours.
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Work-up and Isolation: Carefully quench the reaction by pouring it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate. Further purification can be achieved by column chromatography.
Step 3: Synthesis of 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid (Hydrolysis)
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Reaction Setup: Dissolve ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate (1 equivalent) in a mixture of ethanol and water in a round-bottom flask.
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Addition of Base: Add an aqueous solution of sodium hydroxide (NaOH) (2-3 equivalents) to the flask.
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Reaction Conditions: Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).
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Work-up and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the remaining aqueous solution to a pH of 2-3 with concentrated hydrochloric acid (HCl). The precipitate formed is the desired product.
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Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid.
Safety and Handling
Table 2: Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Handling Precautions:
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Use in a well-ventilated area or in a fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
Applications in Drug Discovery and Development
Pyrazole carboxylic acid derivatives are recognized as important scaffolds in medicinal chemistry due to their wide range of biological activities.[5][6] These activities include anti-inflammatory, antimicrobial, and anticancer properties.[5][7] The structural features of 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid make it a valuable intermediate for the synthesis of novel therapeutic agents.[8] The carboxylic acid group provides a handle for further derivatization to create libraries of compounds for biological screening.
Caption: Workflow for the Application of 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid in Drug Discovery.
The diverse biological activities exhibited by substituted pyrazoles make this class of compounds, and specifically 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid, a promising starting point for the development of new drugs.[9][10][11]
Conclusion
4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid is a valuable chemical intermediate with significant potential in the field of drug discovery and development. This guide provides essential information regarding its properties, a plausible synthesis pathway, and its potential applications. The provided experimental protocols, while based on established chemical principles for analogous compounds, should be adapted and optimized under appropriate laboratory conditions. As with all chemical reagents, proper safety precautions must be followed during handling and use.
References
- 1. CAS 512810-20-7 | 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid - Synblock [synblock.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. pschemicals.com [pschemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. mdpi.com [mdpi.com]
- 8. 4-CHLORO-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID [myskinrecipes.com]
- 9. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
